1-(2-Iodoethyl)-4-methylbenzene
Overview
Description
1-(2-Iodoethyl)-4-methylbenzene is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 4-methylstyrene. The reaction typically requires the presence of iodine and a suitable oxidizing agent, such as hydrogen peroxide, to facilitate the addition of the iodine atom to the ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodoethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of 4-methylethylbenzene.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substituted benzene derivatives
- Aldehydes or carboxylic acids
- 4-Methylethylbenzene
Scientific Research Applications
1-(2-Iodoethyl)-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and as a labeling agent in molecular biology experiments.
Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Iodoethyl)-4-methylbenzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s structure allows it to interact with biological molecules, potentially affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 1-(2-Iodoethyl)-4-octylbenzene
- 1-(2-Iodoethyl)-4-ethylbenzene
- 1-(2-Iodoethyl)-4-propylbenzene
Uniqueness: 1-(2-Iodoethyl)-4-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-(2-iodoethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBAKUZWDWJULN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593419 | |
Record name | 1-(2-Iodoethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120391-67-5 | |
Record name | 1-(2-Iodoethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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